molecular formula C30H40N4O6S B1330340 N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine CAS No. 80180-63-8

N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine

Cat. No. B1330340
CAS RN: 80180-63-8
M. Wt: 584.7 g/mol
InChI Key: PJENNOWAVBNNNE-CQJMVLFOSA-N
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Description

N-Formyl-methionyl-leucyl-phenylalanine (FMLP) is a chemotactic peptide that plays a significant role in the immune response by directing the movement of neutrophils to sites of inflammation. It is a tripeptide with a sequence of formyl-methionine, leucine, and phenylalanine. This peptide is known for its ability to induce various immune responses, including the release of lysosomal enzymes and the generation of superoxide, which are crucial for the body's defense mechanisms .

Synthesis Analysis

The synthesis of N-formylated methionyl peptides, including FMLP, involves the formation of peptide bonds between amino acid residues. New analogues of FMLP have been prepared to evaluate the structural requirements for biological activity, particularly at the third position, which is occupied by phenylalanine in FMLP. These analogues have been tested for their ability to induce lysosomal enzyme release and to antagonize superoxide generation, which are important functions in the immune response .

Molecular Structure Analysis

The molecular structure of FMLP has been studied using crystallography. Crystals of N-formyl-L-methionyl-L-phenylalanine, a related compound, have been grown from aqueous methanol solution, revealing an orthorhombic space group with specific cell parameters. The crystal structure analysis has shown that molecules related by the alpha-translation form a parallel beta-sheet, which is stabilized by C-H...O hydrogen bonds and a very short O-H...O hydrogen bond between the carboxyl OH and the N-acyl oxygen atom. These structural features are significant for the chemotactic activity of FMLP .

Chemical Reactions Analysis

FMLP can undergo oxidation to form a sulfoxide derivative, which can then be enzymatically reduced back to the active chemotactic peptide. This reduction can be carried out using a methionine sulfoxide peptide reductase from Escherichia coli or a neutrophil extract, demonstrating the peptide's ability to be recycled and maintain its chemotactic function .

Physical and Chemical Properties Analysis

The physical and chemical properties of FMLP and its derivatives have been extensively studied. For instance, the heat capacities of related tripeptides have been measured over a wide temperature range, showing that these peptides are stable and do not undergo phase changes, transformations, associations, or thermal decomposition within this range. The standard thermodynamic functions, such as molar heat capacity, enthalpy, entropy, and Gibbs energy, have been calculated, providing a comprehensive understanding of the peptide's stability and reactivity . Additionally, the conformation of FMLP in solution is highly solvent-dependent, with the peptide adopting different structures in polar and nonpolar environments, which can affect its biological activity .

Scientific Research Applications

Receptor Binding on Human Spermatozoa

N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine is known for its role in chemotaxis. Specific studies have found evidence for receptors for N-formyl chemotactic peptides, such as this compound, on human spermatozoa. These receptors likely play a role in the chemotactic response of spermatozoa, initiating their movement towards the egg during fertilization. The binding of these peptides to spermatozoa is characterized by rapid and reversible binding kinetics, indicating a high-affinity, low-capacity interaction, suggestive of a finely tuned biological signaling process (Gnessi et al., 1986).

Metabolism and Excretion in Rats

Another study explored the systemic metabolism and excretion pathways of N-Formyl-methionyl-leucyl-phenylalanine in rats. It was found that after intravenous infusion, the peptide was rapidly cleared from circulation, with a significant portion being excreted in bile. This indicates that N-Formyl-methionyl-leucyl-phenylalanine and similar peptides might undergo significant enterohepatic circulation, a process where substances are recycled between the gut and liver (Anderson et al., 1987).

Enzymatic Reduction of Oxidized Peptides

N-Formyl-methionyl-leucyl-phenylalanine can also be enzymatically reduced from its oxidized form, restoring its chemotactic activity. This suggests a potential mechanism for modulating its activity in biological systems, which could be relevant for understanding its role in immune responses and in developing therapeutic strategies (Fliss et al., 1982).

Future Directions

The functional role of fMLP peptides has important implications for their potential use as a therapeutic agent for the treatment of brain disorders, such as epilepsy . Further studies are needed to explore this potential and other possible applications of fMLP.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJENNOWAVBNNNE-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001076
Record name N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80180-63-8
Record name N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080180638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions that both tumor cell lines (M2 and M3) lacked motion capability towards N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine. What does this finding suggest about the chemotactic behavior of these specific cancer cells?

A1: The observation that both M2 and M3 murine mammary adenocarcinoma cell lines did not exhibit chemotaxis towards this compound suggests that this specific chemoattractant peptide is not a primary driver of their migratory behavior. [] This finding implies that other factors, potentially those released by platelets as explored in the study, play a more significant role in guiding the movement of these particular cancer cells. It highlights the complexity of cancer cell chemotaxis and the involvement of diverse signaling molecules in this process.

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